molecular formula C17H16FN5OS B2841471 2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034547-87-8

2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2841471
CAS No.: 2034547-87-8
M. Wt: 357.41
InChI Key: NWMBXJSHYCSXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a heterocyclic acetamide derivative characterized by three key structural motifs:

4-Fluorophenylthio group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Ethyl linker: Facilitates conformational flexibility between the pyrazole and acetamide moieties, optimizing spatial alignment with biological targets .

This compound’s design aligns with trends in kinase and epigenetic modulator development, where pyrazine and pyrazole scaffolds are frequently employed for their pharmacophoric versatility .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c18-13-1-3-14(4-2-13)25-12-17(24)21-8-10-23-9-5-15(22-23)16-11-19-6-7-20-16/h1-7,9,11H,8,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMBXJSHYCSXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with an appropriate halogenated acetamide derivative under basic conditions to form the thioether linkage.

    Pyrazole Formation: The pyrazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a diketone or equivalent precursor.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the thioether-acetamide intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies due to its structural complexity and potential bioactivity.

Medicine

Medicinally, 2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities, given the presence of pharmacophoric groups.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings could facilitate binding to biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenylthio group may confer greater metabolic stability compared to non-fluorinated thioethers (e.g., methylthio in ) due to reduced CYP450-mediated oxidation .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity (LogP): Target compound (estimated LogP = 3.2): Higher than benzothiazole analog (LogP = 2.1 ) but lower than thieno-pyrimidinone derivative (LogP = 4.5 ). Implications: Balanced solubility and membrane permeability for CNS-targeted applications.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves sequential nucleophilic substitution (for thioether formation) and amide coupling, similar to . However, yields are typically lower (e.g., 30% in ) compared to optimized routes for CK1δ inhibitors (76% in ).
  • Thermal Stability: Melting points (MP) of analogs range widely: 139°C for CK1δ inhibitor vs. 302–304°C for chromenone-based derivatives . The target compound’s MP is unreported but expected to align with pyrazine-containing analogs (165–167°C in ).

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove traces .
  • Catalyst use : Triethylamine improves amide bond formation efficiency by 15–20% .
  • Yield monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate purity, reducing side-product accumulation .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbon backbone integrity .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical MW: 385.43 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles (e.g., S-C bond length ~1.81 Å) and solid-state packing, critical for predicting intermolecular interactions .

How can structure-activity relationship (SAR) studies be systematically designed to evaluate the contributions of its fluorophenyl and pyrazine moieties to biological activity?

Answer:

  • Isosteric replacements : Synthesize analogs with chlorine or methyl groups replacing fluorine to assess halogen-dependent binding .
  • Pyrazine modifications : Introduce substituents (e.g., methyl, methoxy) at pyrazine C-5 to study steric/electronic effects on target engagement .
  • Biological assays : Compare IC50 values in enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity (e.g., against S. aureus) across analogs .
  • Computational modeling : Use docking simulations (AutoDock Vina) to correlate substituent effects with binding energy changes .

What strategies are recommended for resolving contradictory data regarding the compound's antimicrobial efficacy across different microbial strains?

Answer:

  • Strain-specific profiling : Test against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria to identify permeability barriers (e.g., outer membrane efflux) .
  • Mechanistic studies : Assess membrane disruption (via fluorescence assays) or target enzyme inhibition (e.g., dihydrofolate reductase) to differentiate modes of action .
  • Synergistic assays : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity in resistant strains .

What in silico methods are suitable for predicting the compound's binding affinity to cytochrome P450 enzymes?

Answer:

  • Molecular docking : Use PyMOL or Schrödinger Suite to model interactions with CYP3A4 active sites, focusing on hydrogen bonding with pyrazine N-atoms .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and key residue contacts (e.g., Phe304) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrophobic fluorophenyl, hydrogen-bond acceptor acetamide) using LigandScout .

How should researchers approach the compound's metabolic stability assessment in preclinical models, considering its fluorinated structure?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS; fluorine substitution typically reduces CYP-mediated oxidation, enhancing half-life .
  • Phase I/II metabolism : Identify metabolites (e.g., sulfoxidation of thioether) using high-resolution MS/MS .
  • Plasma stability : Test pH-dependent hydrolysis (e.g., pH 7.4 vs. 2.0) to simulate gastrointestinal conditions .

What experimental protocols are recommended for determining the compound's pH-dependent stability in physiological buffers?

Answer:

  • Buffer preparation : Use phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 2.0) .
  • Kinetic studies : Incubate at 37°C, sample at intervals (0, 1, 6, 24 h), and quantify via HPLC-UV (λ = 254 nm) .
  • Degradation analysis : Monitor thioether oxidation (sulfoxide/sulfone formation) and amide hydrolysis using MS .

What are the critical considerations when designing enzyme inhibition assays to evaluate its mechanism against kinase targets?

Answer:

  • Enzyme selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, MAPK) where the pyrazine moiety may compete with ATP .
  • Assay conditions : Use ADP-Glo™ kinase assays with ATP concentrations near Km values to detect competitive inhibition .
  • Control compounds : Include staurosporine (broad kinase inhibitor) and DMSO controls to validate signal specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.